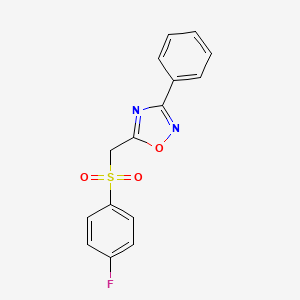

![molecular formula C31H38N4 B2891469 2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305334-40-1](/img/structure/B2891469.png)

2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to the natural nucleotides, allowing them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile”, has been a subject of interest due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The most common routes to benzimidazoles are condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes and intramolecular oxidative condensation of anilides or amidines .科学的研究の応用

Synthesis Techniques

- Benzimidazole derivatives, including pyrido[1,2-a]benzimidazole-4-carbonitriles, have been synthesized through various methods, including the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate. These methods have led to the creation of tricyclic compounds with potential antimicrobial activities against specific strains such as S. aureus (Rida et al., 1988).

Fluorescent Properties and Applications

- Some benzimidazole derivatives have been explored for their fluorescent properties, suggesting their potential application as fluorescent whitening agents for textiles. For instance, oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives exhibit fluorescence, making them candidates for use in enhancing the brightness of polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

- Research into substituted 1-oxo-1H,5H-pyrido[1,2-a] benzimidazole-4-carbonitriles has indicated antimicrobial potential, with several compounds exhibiting in vitro activity. This highlights the potential pharmaceutical applications of benzimidazole derivatives in developing new antimicrobial agents (Badawey & Gohar, 1992).

Chemical Reactivity and Compound Synthesis

- The chemical reactivity of benzimidazole derivatives toward various reagents has been a subject of study, leading to the synthesis of novel pyrido[1,2-a]benzimidazoles. These studies contribute to the understanding of the chemical behavior of benzimidazole compounds and their potential applications in creating new materials or drugs (Ibrahim, 2013).

Green Chemistry Applications

- The synthesis of pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives using environmentally friendly methods, such as reactions in water under microwave irradiation, illustrates the application of green chemistry principles in the synthesis of benzimidazole derivatives. This approach not only reduces environmental impact but also improves yield and reduces costs (Liu et al., 2008).

将来の方向性

Benzimidazole derivatives, including “2-Benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile”, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on exploring new synthesis methods, investigating their mechanisms of action, and developing new drugs based on these compounds .

特性

IUPAC Name |

2-benzyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N4/c1-3-4-5-6-7-8-9-10-16-21-33-30-26(22-25-17-12-11-13-18-25)24(2)27(23-32)31-34-28-19-14-15-20-29(28)35(30)31/h11-15,17-20,33H,3-10,16,21-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLCOPGABDNRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

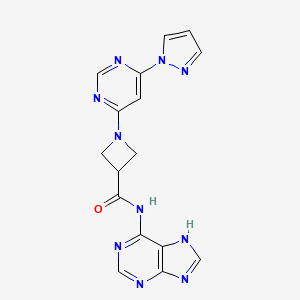

![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)

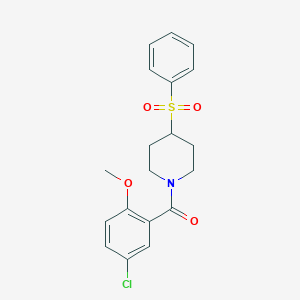

![2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)

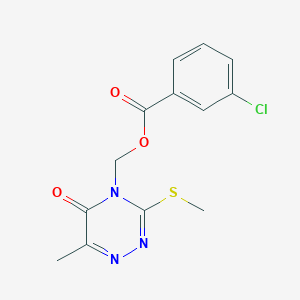

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)

![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)

![1-{[2-(1H-pyrrol-1-yl)anilino]methyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2891400.png)

![2-[(3-fluorobenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B2891402.png)

![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)

![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)

![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2891409.png)